molecular formula C20H22N4OS B13693381 2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-cyclohexylacetamide

2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-cyclohexylacetamide

Cat. No.: B13693381
M. Wt: 366.5 g/mol
InChI Key: KROWDBYHCLMENI-UHFFFAOYSA-N
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Description

2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-cyclohexylacetamide is a complex organic compound that features a benzimidazole and pyridine moiety linked via a thioether bond to a cyclohexylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-cyclohexylacetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-cyclohexylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzimidazole or pyridine derivatives.

    Substitution: Various substituted benzimidazole or pyridine derivatives.

Scientific Research Applications

2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-cyclohexylacetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its potential biological activities.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Industrial Chemistry: It can serve as a corrosion inhibitor or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-cyclohexylacetamide depends on its specific application:

    Biological Activity: The compound may interact with various enzymes or receptors, inhibiting or activating their function. The benzimidazole moiety is known to interact with DNA and proteins, potentially leading to anticancer or antimicrobial effects.

    Corrosion Inhibition: The compound can adsorb onto metal surfaces, forming a protective film that prevents corrosion.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core and have similar biological activities.

    Pyridine Derivatives: Compounds like pyridoxine (vitamin B6) and nicotinamide (vitamin B3) share the pyridine core and have various biological roles.

Uniqueness

2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-cyclohexylacetamide is unique due to its combination of benzimidazole and pyridine moieties linked via a thioether bond, which imparts distinct chemical and biological properties not found in simpler benzimidazole or pyridine derivatives.

Properties

Molecular Formula

C20H22N4OS

Molecular Weight

366.5 g/mol

IUPAC Name

2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-cyclohexylacetamide

InChI

InChI=1S/C20H22N4OS/c25-18(22-14-7-2-1-3-8-14)13-26-20-15(9-6-12-21-20)19-23-16-10-4-5-11-17(16)24-19/h4-6,9-12,14H,1-3,7-8,13H2,(H,22,25)(H,23,24)

InChI Key

KROWDBYHCLMENI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=C(C=CC=N2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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